

(-)-Vorozole's Selectivity Profile Against Cytochrome P450 Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Vorozole, (-)-	
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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (-)-Vorozole's cross-reactivity with various cytochrome P450 (CYP) enzymes. The data presented herein is crucial for evaluating the selectivity and potential for drug-drug interactions of this potent aromatase inhibitor.

(-)-Vorozole is a third-generation non-steroidal aromatase inhibitor, binding to the cytochrome P450 moiety of aromatase (CYP19A1) to cause reversible inhibition of the enzyme.[1] While highly potent in inhibiting its primary target, understanding its interaction with other CYP isoforms is essential for a complete pharmacological profile.

Comparative Inhibitory Activity of (-)-Vorozole

The following table summarizes the in vitro inhibitory activity of (-)-Vorozole against a panel of human liver cytochrome P450 enzymes. The data is presented as IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.



Cytochrome P450 Isoform	(-)-Vorozole IC50	Letrozole IC50	Reference
CYP19A1 (Aromatase)	4.17 nM	7.27 nM	[2]
CYP1A1	0.469 μΜ	69.8 μM	[2][3]
CYP1A2	321 μΜ	332 μΜ	[2]
CYP2A6	24.4 μΜ	106 μΜ	[2][3]
CYP3A4	98.1 μΜ	> 1000 μM (<10% inhibition at 1 mM)	[2][3]

The data clearly indicates that (-)-Vorozole is a highly potent inhibitor of CYP19A1.[2] It also demonstrates inhibitory activity against CYP1A1, albeit at a significantly higher concentration. [2][3] Moderate inhibition is observed for CYP2A6 and CYP3A4, while its effect on CYP1A2 is weak.[2][3] In comparison, Letrozole, another third-generation aromatase inhibitor, shows significantly less cross-reactivity, particularly against CYP3A4.[2][3] It has been noted that (-)-Vorozole is selective and does not affect other cytochrome P450-dependent reactions at concentrations up to at least 500-fold the aromatase inhibiting concentration.[4]

Experimental Protocols

The determination of the IC50 values for (-)-Vorozole against various CYP isoforms was conducted using fluorometric high-throughput screening assays with human liver microsomes. [2][3]

Materials:

- (-)-Vorozole
- Human liver microsomes
- NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)



- Specific fluorescent probe substrates for each CYP isoform (e.g., 7-methoxy-4-(trifluoromethyl)coumarin (MFC) for CYP1A1/1A2, coumarin for CYP2A6, and 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC) for CYP3A4)
- Potassium phosphate buffer

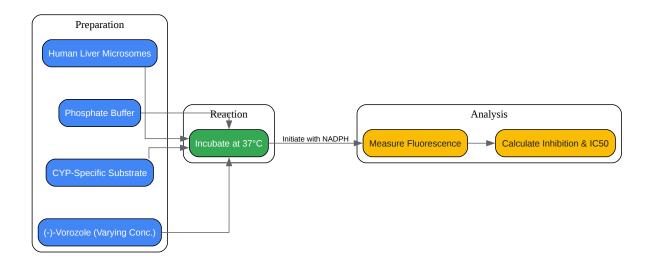
General Procedure for IC50 Determination:

- A reaction mixture was prepared containing human liver microsomes, the NADPH regenerating system, and the specific fluorescent probe substrate in a potassium phosphate buffer.
- (-)-Vorozole was added to the reaction mixture at various concentrations.
- The reaction was initiated by the addition of the NADPH regenerating system.
- The mixture was incubated at 37°C.
- The formation of the fluorescent product was monitored over time using a fluorescence plate reader.
- The rate of the reaction was calculated from the linear portion of the fluorescence versus time curve.
- The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the inhibitory potential of (-)-Vorozole on cytochrome P450 enzymes.





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Caption: Workflow for determining CYP inhibition by (-)-Vorozole.

This guide provides a foundational understanding of (-)-Vorozole's selectivity. Further detailed kinetic studies, such as determining the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), would provide a more in-depth characterization of its cross-reactivity. Researchers are encouraged to consult the primary literature for more specific details regarding the experimental conditions for each CYP isoform.

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